4-bromo-N-cyclopropylbenzamide
Description
4-Bromo-N-cyclopropylbenzamide (CAS: 306745-64-2) is a halogenated benzamide derivative characterized by a bromine atom at the para position of the benzene ring and a cyclopropyl group attached to the amide nitrogen. This compound is synthesized via the reaction of 4-bromobenzoyl chloride with cyclopropylamine, achieving a high yield of 98% under optimized conditions . Its molecular structure has been confirmed by $ ^1 \text{H} $ NMR spectroscopy, which aligns with reported data .
Properties
IUPAC Name |
4-bromo-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAOXRHPDPMIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358256 | |
| Record name | 4-bromo-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306745-64-2 | |
| Record name | 4-bromo-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-N-cyclopropylbenzamide can be synthesized through the reaction of 4-bromobenzoyl chloride with cyclopropylamine . The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium complexes.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an N-substituted benzamide derivative.
Scientific Research Applications
4-Bromo-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It serves as a building block in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of this compound
Key Observations :
- Electronic Effects: The cyclopropyl group in this compound introduces slight electron-withdrawing character compared to alkyl chains (e.g., N-propyl) but less than aromatic groups (e.g., N-phenyl).
- Steric Effects : Bulky substituents like diisopropyl (CAS 18469-37-9) or thiourea-di-n-propyl () reduce accessibility to the amide nitrogen, limiting participation in certain reactions. The cyclopropyl group offers moderate steric hindrance, balancing reactivity and stability .
Physicochemical Properties
- Crystallography: Single-crystal X-ray studies of analogs like 4-bromo-N-phenylbenzamide reveal planar aromatic systems with intermolecular hydrogen bonding, influencing packing and solubility .
- Solubility : Alkyl-substituted derivatives (e.g., N-propyl) exhibit higher lipophilicity compared to cyclopropyl or aromatic analogs, impacting their utility in biological or solvent-based applications .
Biological Activity
4-Bromo-N-cyclopropylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the bromine atom and the cyclopropyl moiety contributes to its unique pharmacological profile, making it a candidate for further investigation in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a bromine atom at the para position of the benzamide ring, along with a cyclopropyl group attached to the nitrogen atom. This configuration is hypothesized to influence its biological activity through interactions with specific molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may modulate the activity of these targets, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown promise as kinase inhibitors, which could be relevant in treating cancers and inflammatory diseases.
- Receptor Interaction : The structural characteristics may allow for binding to specific receptors, influencing signaling pathways and biological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Studies have explored the compound's efficacy against various cancer cell lines. For instance, it has been noted that derivatives with bromine substitutions can inhibit cell proliferation in certain cancer types.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been investigated. It may reduce inflammation through inhibition of pro-inflammatory cytokines or modulation of immune responses.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C10H11BrN | Bromine at para position; cyclopropyl group |
| 3-Amino-4-bromo-N-cyclopropylbenzamide | C10H12BrN2 | Contains an amino group; enhanced solubility |
| 4-Bromo-N-propylbenzamide | C10H12BrN | Propyl group instead of cyclopropyl |
| 3-Amino-4-chloro-N-cyclopropylbenzamide | C10H11ClN2 | Chlorine substituent; altered biological activity |
This table highlights how variations in substituents can affect both chemical reactivity and biological activity.
Case Studies
Several case studies have been conducted to assess the biological effects of this compound:
- In Vitro Studies on Cancer Cell Lines : Research demonstrated that this compound inhibited proliferation in breast cancer cell lines, suggesting potential for development as an anticancer agent .
- Inflammation Models : In animal models, administration of this compound resulted in reduced markers of inflammation, supporting its role as an anti-inflammatory agent.
- Kinase Inhibition Assays : Preliminary assays indicated that this compound could inhibit certain kinases involved in cancer progression, warranting further exploration into its mechanism and efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
